Iridium dioxide

Catalog No.
S605419
CAS No.
12030-49-8
M.F
IrO2-4
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium dioxide

CAS Number

12030-49-8

Product Name

Iridium dioxide

IUPAC Name

iridium;oxygen(2-)

Molecular Formula

IrO2-4

Molecular Weight

224.22 g/mol

InChI

InChI=1S/Ir.2O/q;2*-2

InChI Key

WDYMNZXSZGSORU-UHFFFAOYSA-N

SMILES

O=[Ir]=O

Synonyms

iridium oxide, iridium oxide (Ir2-O3)

Canonical SMILES

[O-2].[O-2].[Ir]

The exact mass of the compound Iridium dioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Iridium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iridium dioxide (IrO2, CAS 12030-49-8) is a rutile-phase transition metal oxide renowned for its exceptional stability and metallic conductivity under highly oxidative, acidic conditions. As the premier electrocatalyst for the Oxygen Evolution Reaction (OER) in Proton Exchange Membrane (PEM) water electrolyzers, IrO2 provides a critical balance of catalytic activity and corrosion resistance. Unlike most transition metal oxides, IrO2 exhibits metallic-type electrical conductivity (~10^4 S/cm) due to its incompletely filled 5d electron shells, allowing it to function without carbon-based conductive supports that rapidly degrade at high anodic potentials. For industrial procurement, IrO2 is typically sourced as a nanostructured powder or supported catalyst, serving as the foundational material for durable membrane electrode assemblies (MEAs) and dimensionally stable anodes (DSAs)[1].

Substituting IrO2 with cheaper or more abundant alternatives inevitably compromises either system stability or conductivity. While Ruthenium dioxide (RuO2) offers higher intrinsic OER activity and lower overpotentials, it suffers from severe anodic dissolution in acidic media, leading to rapid catalyst degradation and premature cell failure [2]. Conversely, using pure Iridium (Ir) metal requires an unpredictable electrochemical oxidation 'break-in' period, during which the metal undergoes significant dissolution before forming a stable IrOx surface layer. Attempting to use in-situ calcination of Iridium chloride (IrCl3) precursors on supports often results in residual chloride contamination and particle agglomeration at high calcination temperatures (>400°C), drastically reducing the electrochemically active surface area. Furthermore, substituting IrO2 with generic metal oxides like TiO2 or Ta2O5 fails because these materials are electrical insulators, necessitating the addition of conductive binders that cannot withstand OER potentials [1].

Acidic OER Stability and Dissolution Resistance

In highly acidic environments typical of PEM electrolyzers, the stability of the anodic catalyst is paramount. Comparative dissolution studies during OER in 0.1 M HClO4 reveal that RuO2 undergoes severe degradation, whereas rutile IrO2 maintains exceptional structural integrity. Quantitative ICP-MS analysis demonstrates that IrO2 exhibits a normalized dissolution rate of approximately 0.016%, whereas RuO2 dissolves at a rate of 0.41% under identical conditions—a degradation rate more than 25 times higher. Absolute dissolution measurements show IrO2 losing less than 0.1 ng cm-2 during standard potential sweeps, establishing it as the only viable long-term catalyst for acidic OER[1].

Evidence DimensionNormalized catalyst dissolution during acidic OER
Target Compound Data~0.016% dissolution (IrO2)
Comparator Or Baseline~0.41% dissolution (RuO2)
Quantified Difference>25-fold reduction in dissolution rate for IrO2
Conditions0.1 M HClO4 electrolyte, potentiodynamic/galvanostatic OER conditions

Buyers must select IrO2 over RuO2 for PEM electrolyzer anodes to ensure long-term operational durability and prevent catastrophic membrane electrode assembly (MEA) failure.

Intrinsic Electrical Conductivity for Support-Free Formulation

Catalyst layers operating at high anodic potentials (>1.5 V vs RHE) cannot utilize standard carbon supports due to severe carbon corrosion. IrO2 uniquely solves this by possessing intrinsic metallic conductivity. Measurements of rutile IrO2 confirm a bulk electrical conductivity of approximately 10^4 S/cm. In stark contrast, common rutile structural analogs like TiO2 are wide-bandgap insulators with conductivities near 0 S/cm. This massive conductivity differential allows IrO2 to be formulated as a standalone, support-free catalyst layer or used as a highly conductive backbone in mixed-metal oxide systems, ensuring efficient electron percolation without vulnerable carbon additives [1].

Evidence DimensionElectrical conductivity
Target Compound Data~10^4 S/cm (IrO2)
Comparator Or BaselineInsulator / ~0 S/cm (TiO2)
Quantified Difference~10^4 S/cm advantage
ConditionsStandard temperature and pressure, bulk material

Procuring IrO2 eliminates the need for carbon-based conductive supports, enabling the fabrication of corrosion-resistant anodes for harsh electrochemical environments.

Precursor Suitability and Chloride Contamination Avoidance

Manufacturing IrO2 catalyst layers from Iridium(III) chloride (IrCl3) precursors via thermal decomposition introduces significant processing challenges. Calcining IrCl3 at the necessary temperatures (400–800°C) to achieve crystalline IrO2 results in severe particle agglomeration, reducing the specific surface area, and leaves 1–2 atomic % of residual chloride trapped in the lattice, which can poison the catalyst and membrane. Procuring pre-synthesized, high-surface-area IrO2 nanoparticles bypasses this destructive high-temperature calcination step, allowing for direct, low-temperature catalyst ink deposition that preserves the nanostructure and ensures a chloride-free MEA [1].

Evidence DimensionProcessing temperature and residual contamination
Target Compound DataDirect formulation at low temperatures; 0% residual chloride (Pre-synthesized IrO2)
Comparator Or BaselineRequires 400-800°C calcination; leaves 1-2 at. % residual chloride (IrCl3 precursor)
Quantified DifferenceAvoidance of high-temp calcination and elimination of chloride impurities
ConditionsMEA catalyst layer fabrication

Purchasing pre-synthesized IrO2 nanoparticles streamlines manufacturing, prevents thermal degradation of the catalyst surface area, and avoids chloride poisoning of the electrolyzer membrane.

Proton Exchange Membrane (PEM) Water Electrolyzers

IrO2 is the mandatory anodic electrocatalyst for the Oxygen Evolution Reaction (OER) due to its unmatched stability in acidic media and high anodic potentials, directly leveraging its >25-fold lower dissolution rate compared to RuO2 [1].

Dimensionally Stable Anodes (DSAs) for Electrowinning and Chlor-Alkali

Utilized as the active, conductive coating on titanium substrates, where its metallic conductivity (~10^4 S/cm) and corrosion resistance prevent passivation and degradation during continuous industrial electrolysis[2].

Solid-State pH Sensors

Applied as the sensing electrode in robust potentiometric pH sensors, where its high electrical conductivity and rapid Ir(III)/Ir(IV) redox transitions provide fast, linear responses across a broad pH range (0–12) and extreme temperatures [2].

Bifunctional Unitized Regenerative Fuel Cells (URFCs)

Employed in the oxygen electrode where it withstands alternating oxidizing and reducing conditions, avoiding the severe degradation that carbon-supported catalysts or RuO2 would experience during the electrolysis phase [1].

Hydrogen Bond Acceptor Count

2

Exact Mass

224.95275 g/mol

Monoisotopic Mass

224.95275 g/mol

Heavy Atom Count

3

UNII

CL6CQW9MWS

Related CAS

1312-46-5 (Ir2-O3)

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (18.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (81.25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

12030-49-8

General Manufacturing Information

Iridium oxide (IrO2): ACTIVE

Dates

Last modified: 08-15-2023

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